2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-ethyl-8-hydroxy-7-methoxyphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-11(15)9-7(6-12-13)4-5-8(16-2)10(9)14/h4-6,14H,3H2,1-2H3 |
InChI Key |
FGZNEOSUPZXDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2O)OC)C=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of solvents, catalysts, and temperature control to achieve the desired yield and purity .
Chemical Reactions Analysis
2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways .
Mechanism of Action
The mechanism of action of 2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate certain enzymatic activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Phthalazinone derivatives exhibit diverse physicochemical and functional properties depending on substituent type and position. Below is a systematic comparison of 2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one with structurally similar compounds.
Structural and Physical Properties
Key Observations:
Substituent Effects on Polarity: The target compound’s hydroxy and methoxy groups increase polarity compared to halogenated analogs (e.g., 4-Cl or 6-Br derivatives), enhancing solubility in polar solvents .
Reactivity :
- Halogenated derivatives (e.g., 4-Cl, 6-Br) are more reactive in nucleophilic substitution or metal-catalyzed coupling reactions due to electron-withdrawing effects .
- The hydroxy group in the target compound may participate in hydrogen bonding or serve as a site for derivatization (e.g., esterification).
Notable Research Insights:
- Pharmaceutical Relevance : 4-Chloro-1,2-dihydrophthalazin-1-one is listed in AMRESCO’s reference standards, indicating its role in quality control for drug manufacturing .
- Synthetic Utility: Brominated phthalazinones (e.g., 6-Bromo derivative) are valuable in synthesizing complex heterocycles via cross-coupling reactions .
Biological Activity
2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one is a synthetic organic compound belonging to the phthalazinone class, characterized by a unique combination of functional groups that influence its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : 220.22 g/mol
- IUPAC Name : 2-Ethyl-8-hydroxy-7-methoxyphthalazin-1-one
- Structure : The compound features an ethyl group at the 2-position, a hydroxyl group at the 8-position, and a methoxy group at the 7-position of the phthalazine core.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell walls or interference with essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against colorectal cancer cell lines such as HT-29 and COLO-205. The compound has been shown to induce apoptosis and cell cycle arrest in these cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 10.55 |
| COLO-205 | 9.10 |
The mechanism underlying its anticancer activity appears to involve inhibition of key signaling pathways associated with cell proliferation and survival, including the VEGFR-2 pathway.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. The hydroxyl and methoxy groups enhance its binding affinity to target proteins, which may include:
- VEGFR-2 Inhibition : The compound has shown potential as a VEGFR-2 inhibitor, crucial for angiogenesis in tumors.
Case Studies
-
VEGFR-2 Inhibition Study :
- A series of derivatives were synthesized and tested for their ability to inhibit VEGFR-2 kinase activity.
- Results indicated that compounds structurally related to this compound exhibited promising inhibitory effects (IC50 = 0.014 μM), comparable to established inhibitors like Cabozantinib (IC50 = 0.0045 μM) .
-
Apoptosis Induction Study :
- In experiments using HT-29 and COLO-205 cell lines, treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analyses.
- The study revealed that the compound effectively induced G1 and G2/M phase arrest in these cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
